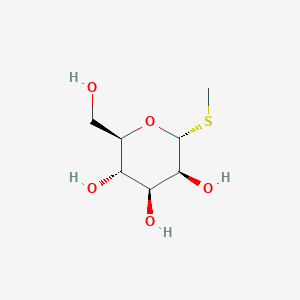

Methyl 1-thio-alpha-D-mannopyranoside

Description

BenchChem offers high-quality Methyl 1-thio-alpha-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-thio-alpha-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14O5S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |

InChI Key |

LZFNFLTVAMOOPJ-ULQPCXBYSA-N |

SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of Alpha-Thio-Mannosides: A Technical Guide

Executive Summary: The Stability-Affinity Nexus

In the development of glycomimetics, alpha-thio-mannosides represent a critical evolution from their O-glycosidic counterparts. While natural

The substitution of the exocyclic oxygen with sulfur (S-glycosidic linkage) confers hydrolytic stability while maintaining—and often modulating—the conformational integrity required for lectin recognition. This guide details the biological activity, mechanistic underpinnings, and experimental validation of alpha-thio-mannosides, specifically as FimH antagonists for urinary tract infection (UTI) therapy and immune modulation.

Structural Biology & Mechanism of Action

The FimH "Catch-Bond" Mechanism

The primary target for alpha-thio-mannosides is FimH , the mannose-specific adhesin located at the tip of type 1 pili in uropathogenic E. coli (UPEC). Unlike typical ligand-receptor interactions, FimH exhibits a catch-bond mechanism: its affinity for mannose increases under mechanical shear stress (e.g., urine flow).[1]

-

Low-Affinity State: In static conditions, the FimH pilin domain twists the lectin domain, distorting the binding pocket.

-

High-Affinity State: Shear force untwists the domains, clamping the "Tyrosine Gate" (Tyr48, Tyr137) around the mannoside.

Design Implication: Effective thio-mannosides must possess an aglycone (the non-sugar moiety) capable of

Diagram: FimH Antagonism Pathway

The following diagram illustrates the transition of FimH states and the intervention point of alpha-thio-mannosides.

Caption: The FimH catch-bond mechanism. Thio-mannosides competitively bind the high-affinity state, preventing UPEC attachment to host uroplakins.

Chemical Basis: S- vs. O-Glycosides

Hydrolytic Stability

The central advantage of thio-mannosides is resistance to Glycoside Hydrolase Family 38 (GH38)

The Anomeric Effect

The "endo-anomeric effect" is weaker in S-glycosides than in O-glycosides. However, for FimH recognition, the

Experimental Protocols

To validate the biological activity of alpha-thio-mannosides, two assays are industry standards: Hemagglutination Inhibition (HAI) for functional potency and Isothermal Titration Calorimetry (ITC) for thermodynamic binding parameters.

Hemagglutination Inhibition (HAI) Assay

This semi-quantitative assay measures the ability of the antagonist to prevent FimH-expressing bacteria from agglutinating guinea pig red blood cells (RBCs).

Protocol Workflow:

-

Preparation: Wash Guinea Pig RBCs in PBS (pH 7.4) and resuspend to 1% (v/v).

-

Bacteria: Cultivate UPEC strain (e.g., UTI89) statically for 48h to maximize pili expression. Adjust to OD600 = 0.5.

-

Dilution: Perform 2-fold serial dilutions of the thio-mannoside in a V-bottom 96-well plate (25 µL/well).

-

Incubation: Add 25 µL of bacterial suspension to each well. Incubate 30 min at RT.

-

Readout: Add 50 µL of RBC suspension. Incubate 1 hour at 4°C.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC) where the RBC "button" persists (inhibition of lattice formation).

Caption: Workflow for the Hemagglutination Inhibition (HAI) assay, the standard for assessing anti-adhesive potency.

Isothermal Titration Calorimetry (ITC)

While HAI provides functional data, ITC provides the thermodynamic signature (

-

Significance: Thio-mannosides often show enthalpy-driven binding (

) due to hydrogen bonding and van der Waals interactions in the tyrosine gate. -

Self-Validation: Ensure the "c-value" (

) is between 1 and 1000 for accurate curve fitting.

Comparative Data: Thio- vs. O-Mannosides

The following table summarizes key comparative data derived from structure-activity relationship (SAR) studies. Note that while unmodified S-mannose may have slightly lower affinity than O-mannose, aryl-substitution (aglycone optimization) dramatically recovers and exceeds this affinity.

| Compound Class | Aglycone Structure | Linker | FimH Affinity ( | HAI Titer (nM) | Metabolic Stability ( |

| Methyl-Man | Methyl | O | ~2.3 µM | >100,000 | Low (< 30 min) |

| Heptyl-Man | n-Heptyl | O | 5 nM | 200 | Low |

| Heptyl-S-Man | n-Heptyl | S | 12 nM | 600 | High (> 24h) |

| Biphenyl-Man | Biphenyl | O | 1 nM | 50 | Low |

| Biphenyl-S-Man | Biphenyl | S | 2-3 nM | ~100 | High (> 24h) |

Data synthesis based on SAR studies of FimH antagonists [1, 2].[2]

Key Insight: The slight penalty in affinity (

Therapeutic Applications

Urinary Tract Infections (UTI)

Thio-mannosides act as "antibiotic-sparing" therapeutics. By detaching bacteria from the bladder wall, they allow the host to flush out the pathogen via urination without applying selective pressure that drives antibiotic resistance.

-

Lead Candidates: Biphenyl- and isoquinolone-based thio-mannosides have shown oral bioavailability and efficacy in murine cystitis models [1].

Crohn's Disease (AIEC)

Adherent-Invasive E. coli (AIEC) colonize the gut of Crohn's patients via FimH/CEACAM6 interactions. Oral thio-mannosides can reduce this colonization, potentially lowering gut inflammation.

References

-

Sattigeri, J. et al. (2018).[3][4] Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Pang, L. et al. (2012).[5] FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides. ChemMedChem.

-

Mydock-McGrane, L.K. et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry.

-

Feinberg, H. et al. (2007).[6] Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans. Journal of Biological Chemistry.

Sources

- 1. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Systematic Dual Targeting of Dendritic Cell C-Type Lectin Receptor DC-SIGN and TLR7 Using a Trifunctional Mannosylated Antigen [frontiersin.org]

Advanced Discovery and Synthesis of Thiomannopyranosides

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Directive

The Stability Imperative in Glycomimetics Carbohydrate-protein interactions govern critical biological processes, from viral entry to bacterial adhesion. However, the therapeutic utility of natural O-glycosides is severely compromised by their susceptibility to rapid hydrolysis by endogenous glycosidases and low oral bioavailability.

Thiomannopyranosides (S-mannosides) represent a pivotal structural evolution. By replacing the exocyclic oxygen of the glycosidic bond with sulfur, researchers retain the three-dimensional recognition elements required for lectin binding (specifically FimH in E. coli) while rendering the molecule distinctive to hydrolytic enzymes.

This guide provides a rigorous technical framework for the design, synthesis, and validation of 1-thio-

Part 2: Mechanistic Foundations & Biological Logic

2.1 The Target: FimH and the Tyrosine Gate

FimH is a mannose-specific lectin located at the tip of type 1 pili in Enterobacteriaceae. Its carbohydrate recognition domain (CRD) possesses a "Tyrosine Gate" (Tyr48 and Tyr137) that regulates ligand affinity.

-

Natural Ligand:

-D-Mannose (Low affinity, -

Synthetic Antagonists: Aryl mannosides utilize

- -

The Thio-Switch: The C-S bond is longer (

) than the C-O bond (

2.2 Stereoelectronic Considerations

-

The Anomeric Effect: Sulfur is a poorer electron donor than oxygen, yet the exo-anomeric effect persists, stabilizing the

-anomer. -

Validation Metric: In

NMR, the H-1 signal of

Part 3: Synthetic Architectures

We define two primary "Workflows" for accessing these scaffolds. Selection depends on the complexity of the aglycone.

Workflow A: Nucleophilic Displacement (The "Workhorse")

Best for: Direct installation of simple aryl/alkyl thiols.

Mechanism:

-

Key Strategy: Use of glycosyl isothiouronium salts or direct displacement of glycosyl bromides with thiols under basic conditions.

Workflow B: Photo-Induced Thiol-Ene "Click" Coupling

Best for: Late-stage functionalization and library generation. Mechanism: A radical-mediated anti-Markovnikov addition of a 1-thiosugar to an alkene.

-

Advantages: Solvent-free options, high tolerance of functional groups, no metal catalyst required.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergence between the classical displacement and modern click chemistry approaches.

Caption: Divergent synthetic pathways for thiomannosides: Classical nucleophilic substitution vs. Modern radical-mediated thiol-ene coupling.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of Biphenyl-4-yl 1-Thio-

Phase 1: Preparation of the Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide)

-

Reagents: Penta-O-acetyl-D-mannopyranose, HBr (33% in AcOH).

-

Procedure: Dissolve peracetylated mannose (10 g) in anhydrous DCM. Add HBr/AcOH (5 equiv) at 0°C. Stir at RT for 2h.

-

Validation: TLC (Hexane/EtOAc 1:1) shows disappearance of starting material (

0.4 -

Workup: Quench with ice water, extract with DCM, wash with sat.

. -

Critical Checkpoint: The product is unstable. Use immediately or store at -20°C under Argon.

Phase 2: Nucleophilic Displacement (Thio-glycosylation)

Note: To ensure

-

Reagents: Mannosyl bromide (from Phase 1), 4-Mercaptobiphenyl,

, Dry Acetone. -

Step-by-Step:

-

Dissolve 4-mercaptobiphenyl (1.2 equiv) and

(1.5 equiv) in dry acetone under -

Add mannosyl bromide (1.0 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 12h.

-

-

Purification: Filter salts. Concentrate. Flash chromatography (Hexane/EtOAc).

-

Self-Validating Data (NMR):

-

Look for the anomeric proton (H-1).

-

-Anomer:

-

-Anomer:

-

Definitive Check: Measure

.

-

Phase 3: Global Deprotection (Zemplén Conditions)

-

Reagents: NaOMe (0.1 equiv), MeOH (anhydrous).

-

Procedure: Dissolve protected thioglycoside in MeOH. Add NaOMe. Stir 1h.

-

Quench: Add Amberlite IR-120 (

form) resin until pH 7. Filter and concentrate. -

Final Yield: Typically 60-75% overall.

Part 6: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the sulfur substitution and aglycone modification on FimH binding affinity (Relative Inhibitory Potency, RIP, vs. Me-

| Compound | Linker (X) | Aglycone (R) | RIP (vs Me-Man) | Hydrolytic Stability ( |

| Methyl | O | Methyl | 1 | High |

| Heptyl | O | n-Heptyl | 500 | High |

| Heptyl 1-thio- | S | n-Heptyl | 480 | > 24h (Plasma) |

| Phenyl | O | Phenyl | 15 | Low (Glycosidases) |

| Phenyl 1-thio- | S | Phenyl | 12 | Complete Resistance |

| Biphenyl-4-yl 1-thio- | S | Biphenyl | ~2,500 | Excellent |

Interpretation: The switch from O to S (rows 2 vs 3, 4 vs 5) causes a negligible drop in affinity, but the gain in metabolic stability is transformative. The biphenyl group (Row 6) leverages the Tyrosine Gate for massive affinity gains.

Part 7: Mechanism of FimH Antagonism

The diagram below details the molecular interaction within the binding pocket, highlighting the role of the hydrophobic aglycone.

Caption: Molecular recognition of biphenyl thiomannosides by FimH. The mannose ring anchors in the polar pocket, while the biphenyl tail engages the Tyrosine Gate.

Part 8: References

-

Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists. Source: Bioorganic Chemistry (2024).[1] URL:[Link]

-

Direct Stereoselective Synthesis of

-Thiomannosides. Source: Journal of Organic Chemistry (2000).[2][3] URL:[Link] -

Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[4] URL:[Link]

-

Thiol-ene "Click" Synthesis and Pharmacological Evaluation of C-Glycoside sp2-Iminosugar Glycolipids. Source: Molecules (2019).[5] URL:[Link]

-

Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

Sources

- 1. Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sci-Hub. Direct Stereoselective Synthesis of β-Thiomannosides / The Journal of Organic Chemistry, 2000 [sci-hub.sg]

- 4. Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiol-ene "Click" Synthesis and Pharmacological Evaluation of C-Glycoside sp2-Iminosugar Glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for thioglycoside inhibitors

An In-depth Technical Guide to the Mechanisms of Action of Thioglycoside Inhibitors

Abstract

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a fundamental biological process governing cellular communication, structural integrity, and pathogenesis. Consequently, the enzymes and pathways involved in glycan biosynthesis and modification are critical targets for therapeutic intervention. Thioglycosides, carbohydrate analogs in which the anomeric oxygen is replaced by sulfur, represent a versatile class of inhibitors that leverage the unique chemical properties of the thioether bond—most notably its resistance to enzymatic hydrolysis—to disrupt these pathways. This guide provides a comprehensive technical overview of the distinct mechanisms of action employed by thioglycoside inhibitors. We will explore their roles as non-competitive inhibitors of fungal glycosyltransferases, as exemplified by the echinocandin class of antifungals; their function as metabolic decoys that competitively usurp glycosyltransferases to truncate glycan biosynthesis in bacterial and mammalian cells; and their capacity as classical competitive inhibitors of glycoside hydrolases and sodium-glucose cotransporters. For each mechanism, we will delve into the molecular basis of inhibition, present detailed, field-proven experimental protocols for their characterization, and provide visual diagrams to elucidate the complex biological pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, causality-driven understanding of how thioglycoside inhibitors function and how their activity can be rigorously evaluated.

Part 1: Introduction to Glycosylation and the Strategic Advantage of Thioglycosides

The surfaces of virtually all cells are adorned with a dense and complex layer of carbohydrates, or glycans, collectively known as the glycocalyx. This dynamic landscape is crucial for mediating a vast array of biological processes, from immune recognition and cell adhesion to pathogen invasion and signal transduction. The synthesis and maintenance of the glycocalyx are orchestrated by two primary classes of enzymes:

-

Glycosyltransferases (GTs): These enzymes catalyze the formation of glycosidic bonds, transferring a monosaccharide from an activated donor (e.g., a nucleotide sugar) to a specific acceptor molecule (a growing glycan chain, a protein, or a lipid).

-

Glycoside Hydrolases (GHs or Glycosidases): These enzymes catalyze the hydrolysis of glycosidic bonds, playing key roles in glycan trimming, degradation, and catabolism.[1][2]

Given their central role, inhibiting these enzymes offers a powerful strategy for therapeutic development. Thioglycosides have emerged as particularly effective tools for this purpose. By replacing the anomeric oxygen with a sulfur atom, a thioglycoside gains significant resistance to hydrolysis by glycosidases.[3][4] This enhanced stability allows them to persist in biological systems where their O-linked counterparts would be rapidly degraded, making them more potent and effective as inhibitors and molecular probes.[3][4]

Part 2: Mechanism I - Non-competitive Inhibition of Fungal Glycosyltransferases: The Echinocandin Case Study

One of the most clinically successful examples of targeting glycosylation involves the echinocandin class of antifungals, which includes drugs like Caspofungin.[5][6] While structurally they are cyclic lipopeptides, their mechanism of action is the direct inhibition of a critical glycosyltransferase, making them a cornerstone case study.[7][8]

Biological Context: The Fungal Cell Wall

The fungal cell wall is a rigid structure essential for maintaining cellular integrity and protecting against osmotic stress.[5] A primary structural component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species, is the polysaccharide β-(1,3)-D-glucan.[9][10] The synthesis of this polymer is therefore an ideal target for selective antifungal therapy, as mammalian cells lack this structure.[5][11]

The Target: β-(1,3)-D-Glucan Synthase

The enzyme responsible for synthesizing β-(1,3)-D-glucan is β-(1,3)-D-glucan synthase, a large, membrane-bound enzyme complex.[10][12] The catalytic core of this complex is the Fks subunit (encoded by FKS genes such as FKS1 and FKS2).[8][9][13] This subunit is the direct target of echinocandin drugs.[9][14]

Molecular Mechanism of Inhibition

Echinocandins act as potent and selective non-competitive inhibitors of β-(1,3)-D-glucan synthase.[7][11] They bind to the Fks1p subunit at a site distinct from the substrate-binding site.[8][9] This binding event induces a conformational change in the enzyme that prevents the polymerization of UDP-glucose into β-(1,3)-D-glucan chains, even at high substrate concentrations.[7][9] The disruption of glucan synthesis leads to a severely weakened cell wall that cannot withstand the cell's internal osmotic pressure, resulting in cell lysis and death.[5][15] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species, where it causes severe morphological defects at the sites of active cell growth.[7][11] Recent structural studies have revealed that inhibitors can bind to a single transmembrane helix of the Fks subunit, stabilizing the enzyme in an inactive state.[16]

Visualization: Echinocandin Inhibition of Fungal Cell Wall Synthesis

Caption: Fungal cell wall synthesis and its non-competitive inhibition by echinocandins.

Experimental Validation Protocols

This assay directly measures the enzymatic activity of isolated glucan synthase, allowing for the determination of kinetic parameters and the mode of inhibition.

Rationale: By isolating the target enzyme from other cellular processes, this assay provides direct evidence of enzyme inhibition and allows for the characterization of its kinetics (e.g., competitive vs. non-competitive). The use of a radiolabeled substrate enables sensitive and quantitative detection of the product.

Methodology:

-

Enzyme Preparation: Prepare membrane fractions rich in β-(1,3)-D-glucan synthase from a fungal source (e.g., Candida albicans spheroplasts).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, a known activator like GTPγS, and the radiolabeled substrate, UDP-[¹⁴C]-glucose.

-

Inhibitor Preparation: Create a dilution series of the thioglycoside inhibitor (e.g., caspofungin) in the reaction buffer. Include a no-inhibitor control.

-

Enzyme Assay:

-

For each condition, mix the enzyme preparation with varying concentrations of both the inhibitor and the UDP-[¹⁴C]-glucose substrate.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Product Capture: Stop the reaction by adding ethanol. The resulting β-(1,3)-D-glucan polymer is insoluble. Capture the radiolabeled polymer product by vacuum filtration onto glass fiber filters.

-

Quantification: Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the reaction velocity (proportional to radioactivity) against substrate concentration for each inhibitor concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine Vmax, Km, and the mode of inhibition. For non-competitive inhibition, Vmax will decrease with increasing inhibitor concentration, while Km will remain unchanged.

This whole-organism assay determines the inhibitor's effectiveness at preventing fungal growth, providing a clinically relevant measure of potency.

Rationale: While an in vitro enzyme assay confirms the mechanism, this protocol validates that the inhibitor can access its target in a living organism and exert a biological effect. It is the standard for assessing the potency of antifungal agents.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans) or conidia (Aspergillus fumigatus) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Drug Dilution: Prepare a two-fold serial dilution of the inhibitor in a 96-well microtiter plate using a suitable growth medium (e.g., RPMI-1640).

-

Inoculation: Add the fungal inoculum to each well of the plate. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination:

-

For yeasts (Candida): Determine the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that causes a significant (e.g., ≥50%) inhibition of growth compared to the control, assessed visually or with a spectrophotometer.

-

For molds (Aspergillus): Determine the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed microscopically.

-

-

Data Analysis: The MIC or MEC value provides a quantitative measure of the inhibitor's potency against the specific fungal species.

Part 3: Mechanism II - Metabolic Decoy Inhibition of Glycan Biosynthesis

A second major mechanism employed by thioglycosides is that of a metabolic decoy or substrate decoy.[3] Instead of directly inhibiting an enzyme's catalytic activity, these molecules act as fraudulent substrates, diverting the glycan biosynthesis pathway to produce aberrant, non-functional products.[4]

Biological Context: Cellular Glycan Biosynthesis

In both mammalian and bacterial cells, complex cell-surface glycans are constructed through the sequential action of various glycosyltransferases.[3] These pathways rely on a precise series of acceptor substrates to build the final glycan structure. Any disruption in this chain can lead to truncated glycans, which can profoundly impact cellular function, such as bacterial virulence or mammalian cell adhesion.[3][4]

Molecular Mechanism of Inhibition

Metabolic decoy thioglycosides are typically designed with a cell-permeable aglycone group and are often peracetylated to enhance uptake.[4] Once inside the cell, cellular esterases remove the acetyl groups. The deprotected thioglycoside then acts as a competitive acceptor substrate for one or more glycosyltransferases in the Golgi apparatus.[4] Because the thioether bond is resistant to hydrolysis by glycosidases, the resulting thioglycoconjugate is more stable than its natural O-linked counterpart, leading to its accumulation.[3][4] This process effectively sequesters glycosyltransferases and consumes donor substrates, leading to the premature termination of glycan synthesis on their intended endogenous protein and lipid scaffolds.[3] This results in cells displaying truncated, incomplete cell-surface glycans.[3] Studies have shown that thioglycosides can be over 10 times more effective than equivalent O-glycosides in this role due to their enhanced stability.[4]

Visualization: The Metabolic Decoy Mechanism of Thioglycosides

Caption: Thioglycosides acting as metabolic decoys to truncate glycan biosynthesis.

Experimental Validation Protocols

This protocol visualizes and quantifies the effect of a metabolic decoy on overall glycoprotein synthesis.

Rationale: This cell-based assay provides functional proof of the proposed mechanism. By using an azide-tagged sugar analog, newly synthesized glycans can be fluorescently labeled. A successful decoy inhibitor will reduce the fluorescence signal on endogenous proteins, demonstrating that biosynthesis has been truncated.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human gastric adenocarcinoma cells for studying bacterial-like sugar decoys, or HL-60 cells for selectin ligands).[3]

-

Inhibitor Treatment: Treat the cells with various concentrations of the peracetylated thioglycoside decoy for 24-48 hours. Include a no-inhibitor control.

-

Metabolic Labeling: During the last few hours of treatment, add a peracetylated azide-containing sugar analog (e.g., Ac₄GlcNAz) to the culture medium.[3] This analog will be incorporated into newly synthesized glycans.

-

Cell Lysis and Ligation: Harvest and lyse the cells. Perform a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) by adding a fluorescently tagged alkyne (e.g., a DBCO-fluorophore). This will covalently attach the fluorophore to the azide-labeled glycans.

-

Analysis:

-

SDS-PAGE: Separate the cell lysates by SDS-PAGE. Visualize the fluorescently labeled glycoproteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes indicates reduced incorporation of the label and thus, truncated glycans.

-

Flow Cytometry: Alternatively, perform the click reaction on intact cells and analyze the cell-surface fluorescence by flow cytometry. A successful inhibitor will cause a dose-dependent decrease in mean fluorescence intensity.

-

This protocol provides direct molecular-level evidence of the decoy mechanism by identifying the glycans built upon the thioglycoside scaffold.

Rationale: This is the most definitive method to confirm the mechanism. It moves beyond observing the effect (truncation) to directly observing the cause—the formation of elongated glycan structures on the decoy molecule itself.

Methodology:

-

Cell Culture and Treatment: Culture cells in the presence of the thioglycoside inhibitor as described in Protocol 3.

-

Metabolite Extraction: After treatment, harvest the cells and perform a metabolite extraction to isolate small molecules, including the thioglycoside decoy and its glycosylated derivatives.

-

Sample Preparation: Purify and enrich the extracted metabolites to concentrate the decoy products.

-

LC-MS/MS Analysis: Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The liquid chromatography step will separate the different glycosylated forms of the decoy.

-

The mass spectrometer will detect the mass of the parent decoy molecule plus the mass of any attached monosaccharides.

-

Tandem mass spectrometry (MS/MS) will fragment the molecules, allowing for the precise identification of the attached sugars and their sequence.

-

-

Data Analysis: The detection of ions corresponding to [Decoy+Hex], [Decoy+HexNAc], [Decoy+Hex+HexNAc], etc., provides direct and unambiguous evidence that the thioglycoside is acting as an acceptor substrate for cellular glycosyltransferases.[3]

Part 4: Mechanism III - Competitive Inhibition of Glycosidases and Transporters

The stability of the thioether bond also makes thioglycosides excellent candidates for competitively inhibiting enzymes and transporters that recognize and bind specific carbohydrates.

A. Competitive Inhibition of Glycosidases

Molecular Mechanism: Glycoside hydrolases (glycosidases) have active sites shaped to recognize and bind specific glycan structures before catalyzing their cleavage.[1] Because thioglycosides are stable structural mimics of the natural substrates, they can bind to the enzyme's active site but cannot be hydrolyzed.[2][17] This reversible binding event physically occupies the active site, preventing the natural substrate from binding and thus competitively inhibiting the enzyme.[17]

Kinetics: In competitive inhibition, the inhibitor and substrate compete for the same binding site. This leads to an increase in the apparent Michaelis constant (Kₘ) of the enzyme, as a higher substrate concentration is required to outcompete the inhibitor and achieve half of the maximum velocity. The maximum velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by a sufficiently high substrate concentration.[18]

B. Competitive Inhibition of Sodium-Glucose Cotransporters (SGLTs)

Molecular Mechanism: A similar principle applies to membrane transporters like the sodium-glucose cotransporters SGLT1 and SGLT2, which are crucial for glucose reabsorption in the kidney.[19][20] Thioglycoside analogs of glucose can bind to the transporter's glucose-binding site with high affinity.[21] By occupying this site, they competitively block the reabsorption of glucose from the filtrate back into the bloodstream, leading to increased glucose excretion in the urine.[19] This mechanism is the basis for a class of anti-diabetic drugs.

Visualization: Competitive Inhibition at an Enzyme Active Site

Caption: Competitive inhibition, where the inhibitor binds to the active site, preventing substrate binding.

Experimental Validation Protocols

This is the gold-standard protocol for determining the mode of inhibition and the inhibitor's potency (Kᵢ).

Rationale: This protocol provides quantitative data to definitively classify the inhibition type (competitive, non-competitive, uncompetitive) and to measure the inhibitor's binding affinity. This is essential for structure-activity relationship (SAR) studies in drug development.

Methodology:

-

Enzyme and Substrate: Obtain a purified enzyme (e.g., a commercial β-glucosidase) and a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside, which releases a yellow product upon cleavage).

-

Assay Setup: In a 96-well plate, set up a matrix of reactions. Each row will have a fixed concentration of the thioglycoside inhibitor (including a zero-inhibitor control), and each column will have a different concentration of the substrate.

-

Reaction Initiation and Monitoring:

-

Add the enzyme to each well to start the reaction.

-

Place the plate in a plate reader that can maintain a constant temperature.

-

Monitor the increase in absorbance (for a chromogenic substrate) or fluorescence over time to determine the initial reaction velocity (V₀) for each condition.

-

-

Data Analysis:

-

For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to find the apparent Vmax and Km.

-

Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Interpretation:

-

Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax is constant), but have different x-intercepts (-1/Kₘ increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Kₘ is constant), but have different y-intercepts (1/Vmax increases).

-

-

Calculate the inhibition constant (Kᵢ) from the data, which represents the concentration of inhibitor required to produce half-maximum inhibition.[17]

-

This assay measures the functional inhibition of SGLT transporters in a cellular context.

Rationale: This protocol confirms that the inhibitor works on its intended transporter target in a biological membrane environment and is not, for example, simply toxic to the cells. It is a critical step in validating SGLT inhibitors for diabetes research.

Methodology:

-

Cell Lines: Use a cell line engineered to stably express the transporter of interest (e.g., CHO cells expressing hSGLT1 or hSGLT2).[19][20]

-

Inhibitor Pre-incubation: Plate the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the thioglycoside inhibitor in a sodium-containing buffer.

-

Uptake Measurement: Add a solution containing a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-labeled α-methyl-D-glucopyranoside, AMG) to initiate uptake.

-

Stopping and Washing: After a short incubation period (e.g., 10-30 minutes), rapidly stop the transport by washing the cells with ice-cold, sodium-free buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of glucose uptake inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor that reduces glucose uptake by 50%. This provides a quantitative measure of the inhibitor's potency on the transporter.[20]

Part 5: Summary and Future Directions

Thioglycoside inhibitors are a remarkably versatile class of molecules that exploit the stability of the S-glycosidic bond to disrupt carbohydrate-dependent biological processes through several distinct mechanisms.

| Mechanism of Action | Primary Target | Mode of Inhibition | Key Biological Effect | Primary Validation Assay |

| Enzyme Inhibition | β-(1,3)-D-Glucan Synthase | Non-competitive | Fungal cell wall disruption; Cell lysis | In Vitro Enzyme Kinetics |

| Metabolic Decoy | Glycosyltransferases | Substrate Competition | Truncation of cell-surface glycans | Metabolic Labeling & Mass Spec |

| Enzyme Inhibition | Glycoside Hydrolases | Competitive | Blockade of glycan degradation | In Vitro Enzyme Kinetics |

| Transporter Inhibition | SGLT1 / SGLT2 | Competitive | Blockade of renal glucose reabsorption | Cell-Based Uptake Assay |

The continued exploration of thioglycoside chemistry will undoubtedly lead to the development of more potent and selective inhibitors. Future research will likely focus on designing molecules with improved cell permeability and specificity for individual enzyme isoforms, leading to novel therapeutics for a wide range of diseases, from infectious diseases and diabetes to cancer and inflammatory disorders. The experimental frameworks detailed in this guide provide a robust foundation for the rigorous evaluation and characterization of these next-generation inhibitors.

References

-

Deresinski, S. C. (2009). Caspofungin: the first representative of a new antifungal class. Clinical Microbiology and Infection, 15(7), 607-617. [Link]

-

Wikipedia contributors. (2023). Echinocandin. Wikipedia. [Link]

-

Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10). YouTube. [Link]

-

Hembrough, T. A., et al. (2020). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology, 15(4), 957-966. [Link]

-

Szymański, P., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postępy Higieny i Medycyny Doświadczalnej, 76, 213-226. [Link]

-

Goyal, A., & Zito, P. M. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Caspofungin Acetate? Patsnap Synapse. [Link]

-

Letscher-Bru, V., & Herbrecht, R. (2003). Caspofungin: mode of action and therapeutic applications. Annales de Biologie Clinique, 61(4), 395-402. [Link]

-

Echinocandins Group of Antifungal Drug ; Mechanism of action, Classifications, Uses, Effects. (2025, April 29). YouTube. [Link]

-

StudySmarter. (2023). Echinocandins: Drugs, Action, Uses. StudySmarter. [Link]

-

Wang, S., et al. (2020). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Cellular and Molecular Bioengineering, 13(3), 227-241. [Link]

-

ResearchGate. (n.d.). Design of thioglycoside inhibitors. ResearchGate. [Link]

-

Castaneda, F., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(3), 131-139. [Link]

-

Katiyar, S. K., & Edlind, T. D. (2009). Fks1 and Fks2 are functionally redundant but differentially regulated in Candida glabrata: implications for echinocandin resistance. Antimicrobial Agents and Chemotherapy, 53(5), 1941-1947. [Link]

-

Gonzalez-Jimenez, I., et al. (2023). Unraveling FKS1 and FKS2 Regulation in Candida glabrata. Theobald Smith Society. [Link]

-

Uccelletti, D., et al. (2017). FKS2 and FKS3 Genes of Opportunistic Human Pathogen Candida albicans Influence Echinocandin Susceptibility. Antimicrobial Agents and Chemotherapy, 61(11), e01138-17. [Link]

-

Castaneda, F., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(3), 131-139. [Link]

-

Castaneda, F., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(3), 131-139. [Link]

-

Samoshin, A. V., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. International Journal of Carbohydrate Chemistry, 2014, 854637. [Link]

-

Healey, K. R., et al. (2019). Differential Regulation of Echinocandin Targets Fks1 and Fks2 in Candida glabrata by the Post-Transcriptional Regulator Ssd1. Journal of Fungi, 5(4), 108. [Link]

-

Kim, Y. W., et al. (2006). Expanding the thioglycoligase strategy to the synthesis of alpha-linked thioglycosides allows structural investigation of the parent enzyme/substrate complex. Journal of the American Chemical Society, 128(7), 2202-2203. [Link]

-

Terauchi, T., et al. (n.d.). Synthesis of Novel Thioglycoside Analogs as the Substrates and/or the Inhibitors of Cellobiohydrolases. Amanote Research. [Link]

-

Katiyar, S. K., & Edlind, T. D. (2009). Fks1 and Fks2 are functionally redundant but differentially regulated in Candida glabrata: implications for echinocandin resistance. Antimicrobial Agents and Chemotherapy, 53(5), 1941-1947. [Link]

-

Kulkarni, S. S. (2019). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

-

Legler, G. (1987). The use of inhibitors in the study of glycosidases. Acta Biochimica et Biophysica Hungarica, 22(4), 403-416. [Link]

-

Samoshin, A. V., et al. (2014). Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators. SciSpace. [Link]

-

Onishi, J. C., et al. (2000). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 44(2), 368-377. [Link]

-

Wikipedia contributors. (2023). 1,3-Beta-glucan synthase. Wikipedia. [Link]

-

Patsnap Synapse. (2024, June 21). What are 1,3-beta-glucan synthase inhibitors and how do they work? Patsnap Synapse. [Link]

-

Thibodeaux, C. J., et al. (2012). The Structural Biology of Enzymes Involved in Natural Product Glycosylation. Natural Product Reports, 29(10), 1140-1171. [Link]

-

Bai, L., et al. (2026). Inhibition mechanism of the fungal β-1,3-glucan synthases by triterpenoid antifungal drugs. Nature Communications, 17(1), 1234. [Link]

-

LibreTexts. (2021). 6.2: Enzyme kinetics. Biology LibreTexts. [Link]

-

Confluence Discovery Technologies. (n.d.). Understanding the Kinetics of Enzyme:Inhibitor Interactions. Confluence Discovery Technologies. [Link]

-

Vasella, A., et al. (2002). From glycoside hydrolases to thioglycoligases: The synthesis of thioglycosides. Helvetica Chimica Acta, 85(4), 1071-1090. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The use of inhibitors in the study of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Echinocandin - Wikipedia [en.wikipedia.org]

- 8. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]

- 13. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 15. studysmarter.co.uk [studysmarter.co.uk]

- 16. Inhibition mechanism of the fungal β-1,3-glucan synthases by triterpenoid antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes [medsci.org]

An In-Depth Technical Guide to the Function of Sulfur-Linked Mannoses in Glycobiology

Foreword

In the intricate world of glycobiology, the subtle language of monosaccharides governs processes from protein folding to cellular recognition and immune responses. Mannose, a C-2 epimer of glucose, is a central character in this narrative, particularly in the N-linked glycosylation of proteins.[1] However, the native oxygen-linked (O-glycosidic) mannosides that constitute these structures are often transient, subject to rapid enzymatic cleavage by glycosidases. This presents a significant challenge for researchers seeking to study, modulate, or exploit mannose-mediated biological processes.

This guide explores the solution to that challenge: the sulfur-linked mannose, or thiomannoside. By replacing the anomeric oxygen with a sulfur atom, we create a robust molecular tool—an analogue that retains the essential recognition properties of natural mannose while exhibiting profound resistance to enzymatic degradation.[2][3] Here, we move beyond simple descriptions to delve into the functional implications of this substitution, the rationale behind synthetic strategies, and the practical application of these powerful molecules in research and therapeutic development. This is not just a review of what has been done; it is a guide to understanding why it is done and how you can apply these principles in your own work.

The Thioether Linkage: A Bioisostere with Superior Stability

The functional power of a thiomannoside stems from the fundamental chemical differences between a thioether (C-S-C) and an acetal (C-O-C) linkage. While seemingly a minor substitution, it dramatically alters the molecule's stability and stereoelectronic properties.

Expertise & Experience: The choice to use a thioglycoside is a deliberate one, made to circumvent a specific problem: enzymatic hydrolysis. A standard O-glycoside used as a competitive inhibitor or a probe in a biological system is often cleaved by ubiquitous glycosidases, complicating data interpretation and reducing efficacy. The thioether bond is sterically and electronically distinct, rendering it a poor substrate for these enzymes.[4] This inherent stability is the cornerstone of its utility.

| Property | O-Glycosidic Bond (Acetal) | S-Glycosidic Bond (Thioether) | Rationale & Implication |

| Bond Length | ~1.43 Å | ~1.82 Å | The longer C-S bond alters the three-dimensional presentation of the sugar, which can subtly affect binding affinity but is often well-tolerated by receptors. |

| Bond Angle (C-X-C) | ~111° | ~99° | The more acute angle of the thioether can impact the conformational flexibility of oligosaccharides, a factor to consider in the design of complex glycomimetics. |

| Electronegativity of X | Oxygen: 3.44 | Sulfur: 2.58 | The lower electronegativity of sulfur makes the anomeric carbon less electrophilic and the thioether linkage less polarized, contributing to its stability. |

| Enzymatic Stability | Labile to Glycosidases | Highly Resistant to Glycosidases | Core Advantage: This resistance allows thiomannosides to function as non-hydrolyzable substrate analogues and ensures the integrity of thiomannoside-based vaccines or drug conjugates in vivo.[2][4] |

Chemical Synthesis: Mastering the Stereoselective Challenge

The synthesis of mannosides is notoriously challenging due to the stereochemistry at the anomeric (C-1) and C-2 positions. The presence of an axial hydroxyl (or protecting group) at C-2 disfavors the formation of the desired β-mannoside via neighboring group participation, leading instead to the thermodynamically more stable α-anomer. The synthesis of β-thiomannosides requires a carefully planned strategy to overcome this hurdle.

Authoritative Grounding: The method developed by Crich and Li provides a robust and highly stereoselective route to β-thiomannosides through the activation of a mannosyl sulfoxide donor.[5][6] This approach proceeds through an α-mannosyl triflate intermediate, which then undergoes an SN2-like displacement by a thiol nucleophile, enforcing the inversion of stereochemistry to yield the β-product.

Experimental Protocol: Stereoselective Synthesis of a β-Thiomannoside

This protocol is adapted from the principles described by Crich & Li, J. Org. Chem. 2000, 65(3), 801–805.[5]

Objective: To synthesize a protected β-thiomannoside via sulfoxide glycosylation.

Materials:

-

S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide (Mannosyl Sulfoxide Donor)

-

Thiol Nucleophile (e.g., 1-Thio-β-D-glucose derivative)

-

Triflic anhydride (Tf2O)

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

-

Dichloromethane (DCM), anhydrous

-

Standard workup and purification reagents (saturated NaHCO3, brine, MgSO4, silica gel)

Step-by-Step Methodology:

-

System Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the mannosyl sulfoxide donor (1.0 eq.) and DTBMP (1.5 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Scientist's Rationale: A strictly anhydrous, inert atmosphere is critical to prevent quenching of the highly reactive triflic anhydride and the subsequent triflate intermediate. DTBMP is a bulky, non-nucleophilic base used to scavenge the triflic acid byproduct without interfering with the reaction.

-

-

Activation: Add triflic anhydride (1.2 eq.) dropwise to the cooled solution. Stir for 1 hour at -78 °C. The solution will typically turn a deep red or brown, indicating the formation of the reactive intermediate.

-

Scientist's Rationale: Triflic anhydride activates the sulfoxide, leading to the formation of a highly electrophilic α-mannosyl triflate. The low temperature is essential to maintain the stability of this intermediate and prevent side reactions.

-

-

Glycosylation: In a separate flask, dissolve the thiol nucleophile (1.5 eq.) in anhydrous DCM. Add this solution dropwise to the activated donor mixture at -78 °C.

-

Scientist's Rationale: The thiol is a potent nucleophile that attacks the anomeric carbon of the α-triflate intermediate from the opposite (β) face. This SN2-like displacement results in a clean inversion of stereochemistry, yielding the desired β-thiomannoside.

-

-

Quenching and Workup: After stirring for 30-60 minutes at -78 °C, quench the reaction by adding saturated aqueous NaHCO3 solution. Allow the mixture to warm to room temperature.

-

Scientist's Rationale: The basic NaHCO3 solution neutralizes the acidic reaction components and quenches any remaining triflic anhydride or triflate species.

-

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Scientist's Rationale: Chromatography separates the desired β-thiomannoside product from unreacted starting materials, the sulfoxide byproduct, and other minor impurities.

-

-

Characterization: Confirm the structure and stereochemistry of the purified product using NMR spectroscopy (1H, 13C) and mass spectrometry. The anomeric configuration is typically confirmed by the 1JCH coupling constant of the anomeric carbon.

Diagram: Synthetic Workflow for β-Thiomannoside

Caption: Workflow for the stereoselective synthesis of β-thiomannosides.

Functional Roles and Applications in Glycobiology

The stability of the thioether linkage makes thiomannosides indispensable tools for probing and manipulating biological systems that involve mannose recognition.

3.1 Probing Enzyme Mechanisms and Inhibition

Trustworthiness: Because they are not hydrolyzed, thiomannosides serve as perfect substrate mimics to study the binding kinetics and structural biology of mannosidases and mannosyltransferases. They can occupy the active site, allowing for characterization by X-ray crystallography or cryo-EM without being turned over. Furthermore, they can act as potent competitive inhibitors, blocking the enzyme's active site and preventing the processing of natural substrates. This has direct therapeutic implications, for instance, in modulating the glycosylation pathways of cancer cells or viruses.

3.2 Modulating Immune Responses: Vaccine Development

Expertise & Experience: In vaccine design, particularly for pathogens like HIV that shield themselves with a dense coat of high-mannose glycans, eliciting an antibody response to these sugars is a key goal.[1] However, conventional glycoconjugate vaccines are often degraded by mannosidases in vivo before a robust immune response can be mounted. By synthesizing vaccine candidates with S-linked mannose termini, the critical Manα1→2Man epitope is stabilized. This ensures the antigen remains intact, allowing the immune system to generate targeted, potentially neutralizing antibodies against this specific, stable structure.

3.3 Targeted Drug Delivery via the Mannose Receptor

The Mannose Receptor (MR, CD206) is a C-type lectin receptor expressed abundantly on the surface of macrophages and dendritic cells.[7] It plays a crucial role in innate immunity by recognizing and internalizing mannosylated pathogens.[8] This natural biological pathway can be hijacked for therapeutic benefit.

Authoritative Grounding: By conjugating a drug molecule to a ligand containing multiple mannose residues (a "mannose cluster"), one can create a construct that is actively targeted to these immune cells.[9][10] Using S-linked mannoses in such a construct ensures that the targeting ligand is not cleaved prematurely in the bloodstream, maximizing its opportunity to bind to the MR and deliver its therapeutic payload directly into the target cell via endocytosis.[7]

Diagram: Thiomannoside Action at the Mannose Receptor

Caption: S-linked mannose conjugate enables stable binding and cell internalization.

Analytical Methodologies

Trustworthiness: Every protocol must be a self-validating system. The synthesis of a novel compound is meaningless without rigorous analytical confirmation of its structure, purity, and biological activity.

4.1 Structural Confirmation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of thiomannosides and for quantifying their interactions with protein targets.

| Technique | Application | Data Output |

| 1H and 13C NMR | Primary structure and stereochemistry confirmation of the synthesized thiomannoside. | Chemical shifts, coupling constants (e.g., 1JCH for anomeric configuration), and integration confirm the covalent structure. |

| Chemical Shift Perturbation (CSP) NMR | Maps the binding interface of a protein upon titration with a thiomannoside ligand. | Changes in the chemical shifts of specific amino acid residues in the protein's 1H-15N HSQC spectrum identify the binding site.[11] |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the thiomannoside are in close contact with the protein receptor. | By irradiating the protein and observing magnetization transfer, the binding epitope of the ligand can be determined. |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding. | Provides direct measurement of binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). |

4.2 Protocol: Quantification of a Thiomannoside Conjugate in Plasma by LC-MS/MS

This protocol outlines a robust method for quantifying a hypothetical thiomannoside-drug conjugate (TDC) from a complex biological matrix like human plasma, a critical step in preclinical pharmacokinetic studies.

Objective: To determine the concentration of a TDC in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples (control and study samples)

-

TDC reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of the TDC

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Protein precipitation plates (e.g., 96-well format)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibration standards, and quality controls (QCs) into a 96-well plate.

-

Add 10 µL of the SIL-IS working solution to each well (except blank matrix).

-

Add 200 µL of cold ACN containing 0.1% formic acid to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Scientist's Rationale: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences.[12] The SIL-IS is added early to account for variability during sample preparation and analysis. Cold ACN improves precipitation efficiency.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis, avoiding the protein pellet.

-

LC Separation:

-

Column: Use a column suitable for the polarity of the TDC (e.g., a C18 column for moderately nonpolar compounds or a HILIC column for polar compounds).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: ACN + 0.1% Formic Acid

-

Gradient: Develop a gradient that provides good retention and sharp peak shape for the TDC, separating it from matrix components. (e.g., Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).

-

Injection Volume: 5 µL.

-

Scientist's Rationale: Chromatographic separation is essential to reduce ion suppression from the complex plasma matrix and to separate the analyte from any potential isomers, ensuring accurate quantification.[13]

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the TDC.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor ion (Q1) to product ion (Q3) transitions for both the TDC and the SIL-IS by infusing the standards. Select one transition for quantification and a second for confirmation.

-

Example TDC: Q1 (m/z 654.3) → Q3 (m/z 321.1)

-

Example SIL-IS: Q1 (m/z 660.3) → Q3 (m/z 321.1)

-

-

Scientist's Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the analyte. This allows for accurate detection even at very low concentrations in a complex matrix.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (TDC/SIL-IS) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with appropriate weighting (e.g., 1/x²).

-

Determine the concentration of the TDC in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Future Directions and Conclusion

The field of glycobiology continues to uncover new roles for carbohydrates in health and disease, and with each discovery, the need for precise molecular tools grows. Sulfur-linked mannoses, and thioglycosides in general, represent a mature yet expanding class of such tools. Future innovations will likely involve:

-

More Complex Structures: The synthesis of larger, multi-antennary S-linked oligosaccharides to mimic complex N-glycans found on cell surfaces.

-

Thio-Glyco-Lipid Conjugates: Development of stable probes to study glycolipid metabolism and function in cell membranes.

-

Targeted Enzyme Inhibitors: Design of highly specific thiomannoside-based inhibitors for glycosyltransferases implicated in diseases like cancer, moving beyond proof-of-concept to clinically viable drug candidates.

References

-

Gao, X., Mathew, M. P., Slayden, R. A., & Matta, K. L. (2018). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Cell Chemical Biology, 25(12), 1523-1532.e6. [Link]

-

Sharma, I., & Freeze, H. H. (2019). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 294(18), 7228-7237. [Link]

-

Zhang, Y., Song, Z., Chen, Y., Chen, J., & Li, X. (2024). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Nature Communications, 15(1), 1146. [Link]

-

The DAN Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison. [Link]

-

Neelamegham, S., Aoki-Saito, H., Dimitrova, M., Carlow, D. A., & Matta, K. L. (2018). Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion. Cell chemical biology, 25(12), 1523–1532.e6. [Link]

-

Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. The Journal of organic chemistry, 65(3), 801–805. [Link]

-

Furukawa, A., Konuma, T., Yanaka, K., & Sugase, K. (2016). Quantitative analysis of protein-ligand interactions by NMR. Progress in nuclear magnetic resonance spectroscopy, 96, 47–57. [Link]

-

Kolarova, M., & Wsol, V. (2024). Mannose Ligands for Mannose Receptor Targeting. Pharmaceuticals, 17(2), 158. [Link]

-

Wikipedia contributors. (2024, January 29). Mannose. In Wikipedia, The Free Encyclopedia. [Link]

-

Lemiègre, L., & Daniellou, R. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides. Beilstein Journal of Organic Chemistry, 13, 1857-1865. [Link]

-

Poveda, A., & Jiménez-Barbero, J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7437-7460. [Link]

-

Hudson, G. A., & Mitchell, D. A. (2012). In vivo production of thiopeptide variants. Methods in enzymology, 516, 141–157. [Link]

-

Delius, J., & Hofmann, T. (2017). Label-free quantitative 1H NMR spectroscopy to study low-affinity ligand–protein interactions in solution: A contribution to the mechanism of polyphenol-mediated astringency. Journal of Agricultural and Food Chemistry, 65(37), 8208-8217. [Link]

-

Theillet, F. X., Smet-Nocca, C., & Selenko, P. (2014). Quantitative Determination of Interacting Protein Surfaces in Prokaryotes and Eukaryotes by Using In-Cell NMR Spectroscopy. ChemBioChem, 15(11), 1599-1603. [Link]

-

Wu, D., Hu, Y., Li, L., Liu, Y., & Chen, G. (2016). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1021, 132-137. [Link]

-

Kolarova, M., & Wsol, V. (2024). Mannose Ligands for Mannose Receptor Targeting. Encyclopedia.pub. [Link]

-

Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

-

Lee, W. (2022). Identification of interaction partners using protein aggregation and NMR spectroscopy. PLOS ONE, 17(9), e0274439. [Link]

-

Lisi, G. P., & Loria, J. P. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 7. [Link]

-

Hsiao, C. T., & Lebrilla, C. B. (2014). High Abundance of Unusual High Mannose N-Glycans Found in Beans. Analytical chemistry, 86(12), 5561–5564. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Arce, A., & Maccioni, H. F. (1971). The biosynthesis of gangliosides. Labelling of rat brain gangliosides in vivo. Biochemical Journal, 121(3), 483-491. [Link]

-

Kim, H., & Zhang, W. (2023). The Many Facets of Sulfur Incorporation in Natural Product Biosynthesis. Journal of the American Chemical Society, 145(1), 6-22. [Link]

-

Hori, H., & Elbein, A. D. (1981). Biosynthesis of mannose-containing lipid-linked oligosaccharides by solubilized enzyme preparation from cultured soybean cells. Plant physiology, 67(5), 882–886. [Link]

-

Kopp, M., Fäbu, R., Wild, M., Schlothauer, T., & Kramer, D. (2024). Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing. mAbs, 16(1), 2400414. [Link]

-

Kopp, M., Fäbu, R., Wild, M., Schlothauer, T., & Kramer, D. (2024). Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing. mAbs, 16(1), 2400414. [Link]

-

Van den Berg, T. K., & van der Sluijs, K. F. (2020). The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation. Frontiers in Immunology, 11, 603239. [Link]

-

Crich, D., & Li, H. (2000). Direct Stereoselective Synthesis of β-Thiomannosides. The Journal of Organic Chemistry, 65(3), 801–805. [Link]

-

Friedberg, F., Winnick, T., & Greenberg, D. M. (1947). Peptide synthesis in vivo. The Journal of biological chemistry, 169(3), 763. [Link]

Sources

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Direct Stereoselective Synthesis of β-Thiomannosides / The Journal of Organic Chemistry, 2000 [sci-hub.box]

- 7. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannose Ligands for Mannose Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mannose Ligands for Mannose Receptor Targeting | Encyclopedia MDPI [encyclopedia.pub]

- 11. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. rsc.org [rsc.org]

Methodological & Application

The Strategic Application of Methyl 1-thio-alpha-D-mannopyranoside in Modern Glycosylation Reactions

Introduction: The Enduring Utility of Thioglycosides in Complex Carbohydrate Synthesis

In the intricate field of synthetic carbohydrate chemistry, the construction of the glycosidic linkage remains a paramount challenge. Among the diverse array of glycosyl donors developed, thioglycosides, such as Methyl 1-thio-alpha-D-mannopyranoside, have established themselves as exceptionally versatile and reliable building blocks.[1] Their stability to a wide range of reaction conditions, coupled with the numerous methods available for their activation, renders them indispensable tools for the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in drug development and glycobiology research.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 1-thio-alpha-D-mannopyranoside in glycosylation reactions, with a focus on the widely employed N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) activation system.

Physicochemical Properties and Advantages of Methyl 1-thio-alpha-D-mannopyranoside

Methyl 1-thio-alpha-D-mannopyranoside is a stable, crystalline solid that is readily prepared and purified. The presence of the anomeric methylthio group confers several key advantages:

-

Stability: Thioglycosides are significantly more stable than their corresponding glycosyl halides or trichloroacetimidates, allowing for easier handling, purification, and storage. They are compatible with a wide range of protecting group manipulations, a crucial aspect in multi-step oligosaccharide synthesis.

-

Tunable Reactivity: The reactivity of the thioglycoside can be modulated by the choice of protecting groups on the carbohydrate backbone. Electron-withdrawing groups, such as esters, tend to "disarm" the donor, making it less reactive, while electron-donating groups like ethers "arm" it for activation. This allows for strategic, sequential glycosylation reactions.

-

Versatile Activation: A plethora of thiophilic promoters can be employed to activate the anomeric center, providing a broad toolkit to optimize glycosylation reactions for different substrates.[1]

Mechanism of Activation: The Role of NIS/TfOH

The activation of Methyl 1-thio-alpha-D-mannopyranoside with NIS and a catalytic amount of TfOH is a widely adopted and efficient method. The reaction proceeds through a series of well-orchestrated steps:

-

Initial Activation: The thiophilic NIS reacts with the anomeric sulfur atom of the thioglycoside.

-

Formation of a Reactive Intermediate: This initial interaction, facilitated by the Brønsted acid TfOH, leads to the departure of the methylthio group and the formation of a highly reactive glycosyl intermediate. This intermediate can exist as a covalent glycosyl triflate, a contact ion pair, or a solvent-separated ion pair, depending on the reaction conditions and the nature of the protecting groups.

-

Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, then attacks the anomeric center of the reactive intermediate to form the desired glycosidic bond.

The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting group at the C-2 position, the solvent, and the temperature. In the case of mannosides, the formation of the 1,2-cis (α) linkage is generally favored due to the anomeric effect. However, achieving the thermodynamically less stable 1,2-trans (β) linkage is a significant challenge in mannoside synthesis. Strategic use of protecting groups, such as a 4,6-O-benzylidene acetal, can influence the conformation of the pyranose ring and favor the formation of the β-anomer.

Experimental Protocols

Protocol 1: Synthesis of Per-O-acetylated Methyl 1-thio-alpha-D-mannopyranoside

This protocol describes the preparation of the fully protected glycosyl donor, a necessary precursor for the glycosylation reaction.

Materials:

-

D-Mannose

-

Acetic Anhydride

-

Pyridine

-

Methanethiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Per-O-acetylation of D-Mannose: To a solution of D-mannose (1.0 eq) in pyridine (5.0 eq) at 0 °C, add acetic anhydride (10.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield per-O-acetylated D-mannose.

-

Thioglycosylation: Dissolve the per-O-acetylated mannose (1.0 eq) in anhydrous DCM. Add methanethiol (2.0 eq) followed by the dropwise addition of BF₃·OEt₂ (3.0 eq) at 0 °C. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford per-O-acetylated Methyl 1-thio-alpha-D-mannopyranoside as a white solid.

Protocol 2: NIS/TfOH Promoted Glycosylation

This protocol details a general procedure for the glycosylation of a primary alcohol with the prepared donor.

Materials:

-

Per-O-acetylated Methyl 1-thio-alpha-D-mannopyranoside (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a primary alcohol)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (DCM)

-

Activated 4 Å Molecular Sieves

-

Triethylamine (TEA)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves. Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

-

Cooling and Reagent Addition: Cool the reaction mixture to -40 °C. Add NIS (1.5 eq) to the suspension. After 15 minutes, add a catalytic amount of TfOH (0.1-0.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.

-

Quenching: Once the reaction is complete, quench by adding triethylamine (TEA) (0.5 eq).

-

Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired glycosylated product.

Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)

This protocol describes the removal of the acetyl protecting groups to yield the final deprotected oligosaccharide.

Materials:

-

Acetylated glycoside

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)

-

Amberlite® IR120 H⁺ resin

Procedure:

-

Reaction Setup: Dissolve the acetylated glycoside in anhydrous MeOH.

-

Base Addition: Add a catalytic amount of NaOMe solution.

-

Reaction Monitoring: Monitor the reaction by TLC until all starting material is consumed (typically 1-4 hours at room temperature).

-

Neutralization: Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral.

-

Purification: Filter the resin and wash with MeOH. Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification, if necessary, can be performed by size-exclusion chromatography or reversed-phase HPLC.

Data Presentation and Visualization

Table 1: Typical Reaction Parameters for NIS/TfOH Glycosylation

| Parameter | Recommended Value | Rationale |

| Donor:Acceptor Ratio | 1.2 : 1.0 | A slight excess of the donor drives the reaction to completion. |

| NIS (eq) | 1.5 | Ensures complete activation of the thioglycoside. |

| TfOH (eq) | 0.1 - 0.2 | A catalytic amount is sufficient to promote the reaction. |

| Temperature | -78 °C to 0 °C | Lower temperatures can improve stereoselectivity. |

| Solvent | Anhydrous DCM | A non-participating solvent that is standard for many glycosylations. |

| Reaction Time | 30 min - 4 h | Highly dependent on the nucleophilicity of the acceptor. |

Diagrams

Caption: Mechanism of NIS/TfOH promoted glycosylation.

Caption: Experimental workflow for glycosylation.

Conclusion and Future Perspectives

Methyl 1-thio-alpha-D-mannopyranoside remains a cornerstone in the synthesis of complex carbohydrates. Its stability, coupled with the efficiency of activation systems like NIS/TfOH, provides a robust platform for the construction of intricate mannosylated structures. As the demand for synthetic glycans in therapeutics and diagnostics continues to grow, a thorough understanding of the principles and protocols outlined in this application note will be invaluable for researchers pushing the boundaries of glycoscience. Future advancements will likely focus on developing even more stereoselective activation methods and expanding the repertoire of protecting group strategies to enable the synthesis of ever more complex and biologically relevant glycoconjugates.

References

-

Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules. [Link]

-

Pre-activation Based Stereoselective Glycosylations. National Institutes of Health. [Link]

-

Rapid and efficient synthesis of α(1–2)mannobiosides. Royal Society of Chemistry. [Link]

Sources

Application Note: Probing Enzyme Active Sites with Methyl 1-thio-α-D-mannopyranoside

Executive Summary